molecular formula C5H11ClF3NS B6351377 Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride CAS No. 1301739-62-7

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride

Cat. No.: B6351377
CAS No.: 1301739-62-7
M. Wt: 209.66 g/mol
InChI Key: TUEGEMIHAGTKNU-UHFFFAOYSA-N
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Description

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound that features a trifluoromethylsulfanyl group attached to an ethyl-ammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of ethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Hydroxides, alkoxides

Scientific Research Applications

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfanyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through the trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also disrupt cellular processes by interacting with cell membranes and other biomolecules.

Comparison with Similar Compounds

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl-(2-trifluoromethylsulfanyl-methyl)-ammonium chloride: Similar structure but with the trifluoromethylsulfanyl group attached to a methyl group instead of an ethyl group.

    Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium bromide: Similar structure but with a bromide ion instead of a chloride ion.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEGEMIHAGTKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CCSC(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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